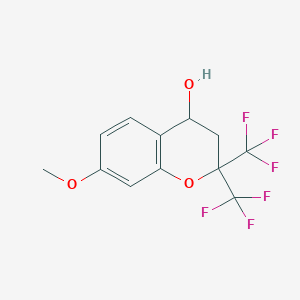
7-Methoxy-2,2-bis(trifluoromethyl)chromane-4-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methoxy-2,2-bis(trifluoromethyl)chromane-4-OL is a chemical compound with the molecular formula C12H10F6O3 and a molecular weight of 316.2 g/mol . This compound belongs to the class of chroman derivatives, which are known for their diverse biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-2,2-bis(trifluoromethyl)chromane-4-OL typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 7-methoxychroman-4-one with trifluoromethylating agents in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
Analyse Chemischer Reaktionen
Types of Reactions
7-Methoxy-2,2-bis(trifluoromethyl)chromane-4-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromanone derivatives, while reduction may produce chromanol derivatives .
Wissenschaftliche Forschungsanwendungen
7-Methoxy-2,2-bis(trifluoromethyl)chromane-4-OL has several scientific research applications:
Wirkmechanismus
The mechanism of action of 7-Methoxy-2,2-bis(trifluoromethyl)chromane-4-OL involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxy-2,5-bis(trifluoromethyl)phenol: Similar in structure but differs in the position of the methoxy and trifluoromethyl groups.
7-Methoxy-4-(trifluoromethyl)coumarin: Another related compound with a different core structure.
Uniqueness
7-Methoxy-2,2-bis(trifluoromethyl)chromane-4-OL is unique due to its specific substitution pattern and the presence of two trifluoromethyl groups, which impart distinct chemical and biological properties compared to its analogs .
Eigenschaften
Molekularformel |
C12H10F6O3 |
|---|---|
Molekulargewicht |
316.20 g/mol |
IUPAC-Name |
7-methoxy-2,2-bis(trifluoromethyl)-3,4-dihydrochromen-4-ol |
InChI |
InChI=1S/C12H10F6O3/c1-20-6-2-3-7-8(19)5-10(11(13,14)15,12(16,17)18)21-9(7)4-6/h2-4,8,19H,5H2,1H3 |
InChI-Schlüssel |
KIEIHBKSVXFHMQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)C(CC(O2)(C(F)(F)F)C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


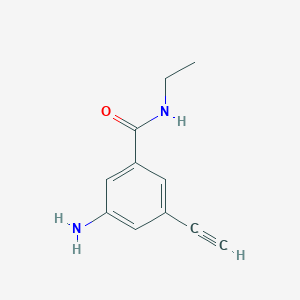
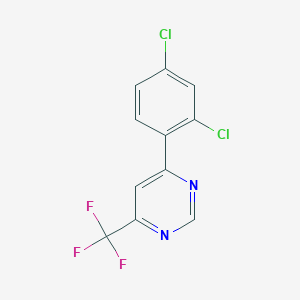
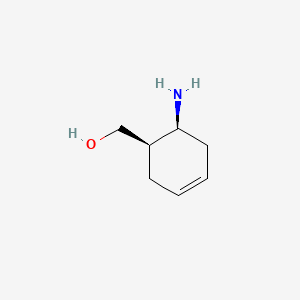

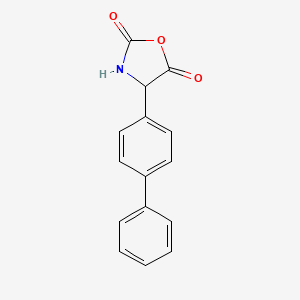
![5-[4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridyl]ethoxy-d4]benzylidene]-2,4-thiazolidinedione](/img/structure/B13714822.png)
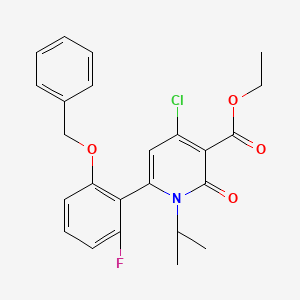
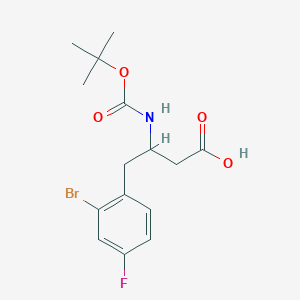

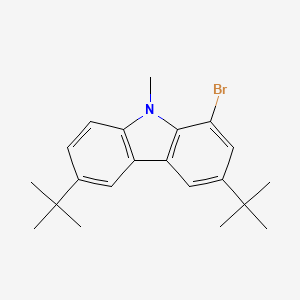
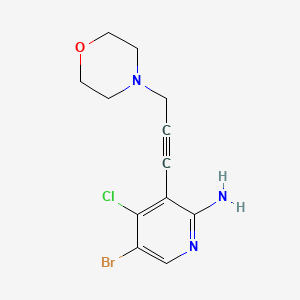
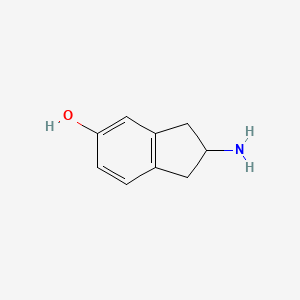
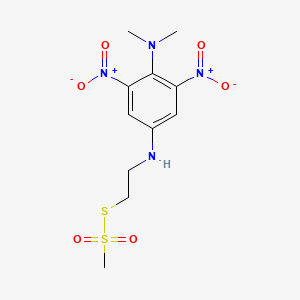
![Methyl 1-Methoxy-4-[4-methyl-6-(methylthio)-2-pyrimidinyl]cyclohexanecarboxylate](/img/structure/B13714856.png)
